4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Overview
Description
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with iodine, isopropyl, methyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the cyano group can enhance its binding affinity and selectivity towards certain molecular targets .
Comparison with Similar Compounds
4-Iodo-1H-pyrazole: Lacks the isopropyl and methyl groups, making it less sterically hindered.
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile: Lacks the iodine atom, which may affect its reactivity and binding properties.
4-Iodo-3-methyl-1H-pyrazole-5-carbonitrile: Similar structure but without the isopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c1-5(2)8-7(9)6(4-10)12(3)11-8/h5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQWIQBJAASKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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